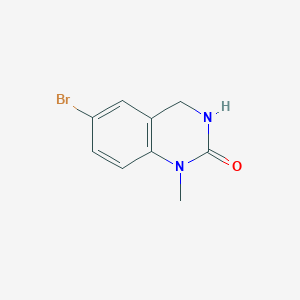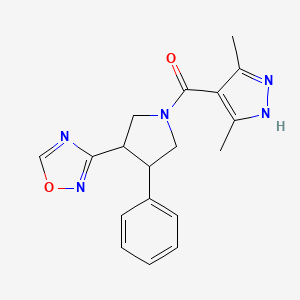![molecular formula C18H16N2O4S2 B2627602 ({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid CAS No. 931694-78-9](/img/structure/B2627602.png)
({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Alkylation and Oxidation Reactions : The compound undergoes alkylation with alkyl halides, propargyl bromide, or chloroacetic acid, leading to the formation of various substituted 1H-imidazoles. These compounds can be further oxidized to sulfones using potassium permanganate (Grozav et al., 2014).
Synthesis of Thiazocines : A study describes the conjugate addition of allyl mercaptan to acrylates containing a tethered olefinic site, followed by ring-closing metathesis (RCM) to produce thiazocines. In this process, sulfanyl derivatives were unreactive, while sulfoxide and sulfone analogues yielded thiazocines (Bates et al., 2004).
Hydrolytic Transformations : This compound can undergo hydrolytic transformations under microwave irradiation in an alkaline medium. These transformations involve both the trichloromethyl group and the ester fragment, leading to the formation of N-arylsulfonyl-2-aminoacetic acids (Rudyakova et al., 2006).
Catalytic Applications : The compound is used in the synthesis of 1,2,4,5-tetrasubstituted imidazoles as a catalyst. It facilitates various polysubstituted imidazoles through a four-component condensation process (Tavakoli et al., 2012).
Biological Applications
Antioxidant Activity : Amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles derived from this compound were tested for antioxidant activity. One derivative exhibited excellent activity, surpassing standard ascorbic acid (Talapuru et al., 2014).
Synthesis of Antibacterial and Antifungal Agents : Trisubstituted-1H-imidazoles synthesized from various aromatic acetic acids, including this compound, demonstrated antibacterial and antifungal activities. These activities were confirmed through biological screening using E. coli, S. aureus, C. albicans, and C. fumigatus (Sawant et al., 2011).
Enzyme Inhibition Potential : New sulfonamides derived from this compound were synthesized and tested for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. They showed substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).
Anti-inflammatory Activity : Novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones synthesized from this compound were evaluated for in vitro anti-inflammatory activity, showing promising results (Reddy & Saini, 2013).
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12-7-9-14(10-8-12)26(23,24)18-17(25-11-15(21)22)19-16(20-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQRDZDZZLPOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2627520.png)
![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)
![3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2627524.png)
![N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide](/img/structure/B2627528.png)
![Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2627529.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate](/img/structure/B2627531.png)


![1-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2627534.png)
![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)

![5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2627540.png)

